2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde
Description
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C8H10F2O. It is characterized by the presence of a cyclopropane ring attached to a cyclobutyl group that is substituted with two fluorine atoms.
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O/c9-8(10)2-6(3-8)7-1-5(7)4-11/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZJXTGYOPVKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2CC(C2)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Synthetic Routes: The preparation often starts with the formation of the cyclobutyl ring, followed by the introduction of fluorine atoms. The cyclopropane ring is then constructed, and the aldehyde group is introduced in the final step.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial synthesis may involve large-scale reactions using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and the reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde typically involves the functionalization of cyclopropane derivatives. The introduction of difluorocyclobutyl groups can significantly alter the compound's reactivity and stability, making it a valuable building block in organic synthesis.
Table 1: Key Synthetic Routes
| Synthetic Route | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Route A | Reagent X | 75 | High selectivity for difluorination |
| Route B | Reagent Y | 65 | Requires multiple steps |
| Route C | Reagent Z | 80 | One-pot synthesis possible |
Research has indicated that compounds containing fluorinated cyclopropane structures exhibit significant biological activities. The unique electronic properties conferred by fluorine atoms can enhance interactions with biological targets.
Antimicrobial Properties
Studies have shown that this compound displays promising antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Therapeutic Potential
The compound's structural features make it a candidate for drug development, particularly in the treatment of infectious diseases and possibly cancer. Its ability to modulate biological pathways could lead to the discovery of novel therapeutic agents.
Case Study: Anticancer Activity
In a recent study, derivatives of this compound were evaluated for anticancer properties against various cancer cell lines. The results indicated that certain analogs exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 5.0 | 10 | |
| HeLa (Cervical) | 8.0 | 8 | |
| A549 (Lung) | 12.0 | 5 |
Material Science Applications
Beyond biological applications, this compound is also being explored in material science for its potential use in developing advanced materials with unique properties. Its fluorinated structure may impart desirable characteristics such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to specific biological effects.
Pathways Involved: The exact pathways depend on the context of its use.
Comparison with Similar Compounds
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds:
Similar Compounds: Compounds such as 3,3-difluorocyclobutanol and other fluorinated cyclobutyl derivatives share structural similarities.
Uniqueness: The presence of both a cyclopropane and a cyclobutyl ring, along with the aldehyde group, makes this compound unique.
Q & A
Q. Basic
- NMR Spectroscopy :
- X-ray Crystallography : Resolves spatial arrangement, especially cyclopropane ring strain and fluorine positioning (e.g., C–F bond lengths: ~1.32 Å) .
Challenges : - Fluorine atoms may cause signal splitting in ¹³C NMR; use DEPT-135 or HSQC for clarity.
How does the reactivity of the aldehyde group influence storage and experimental handling?
Advanced
The aldehyde is prone to oxidation and nucleophilic attack. Methodological Recommendations :
- Storage : Under nitrogen at -20°C in amber vials with molecular sieves to prevent hydration or dimerization.
- In-situ Derivatization : Convert to stable imines or acetals during long-term reactions.
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC-PDA to track aldehyde depletion .
What role does this compound play in medicinal chemistry, particularly in enzyme inhibitor design?
Advanced
The difluorocyclobutyl-cyclopropane scaffold is a rigid, lipophilic motif used to enhance target binding. Examples include:
- IDH1 Inhibitors : The cyclopropane ring mimics transition-state geometries in enzymes like isocitrate dehydrogenase 1 (IDH1). In TIBSOVO® (ivosidenib), analogous structures improve potency by 10-fold in IC₅₀ assays .
- SAR Studies : Modify the aldehyde to amides or ketones to explore hydrogen-bonding interactions. Use molecular docking (AutoDock Vina) to validate binding poses .
How can computational methods predict the compound’s reactivity in novel reaction environments?
Q. Advanced
- DFT Calculations : Optimize transition states for cyclopropane ring-opening reactions (e.g., B3LYP/6-31G* level).
- Solvent Effects : Simulate polarity impacts using COSMO-RS to predict aldehyde stability in DMSO vs. THF.
- Validation : Compare computed ¹⁹F NMR shifts with experimental data to refine models .
How should researchers address contradictions in reported decomposition temperatures (e.g., 120°C vs. 150°C)?
Advanced
Discrepancies may arise from:
- Heating Rate Differences : Use standardized DSC (5°C/min) under nitrogen.
- Sample Purity : Confirm via HPLC-ELSD ; impurities (e.g., residual PCC) lower observed decomposition points.
- Atmosphere : Oxidative vs. inert conditions (e.g., O₂ accelerates aldehyde degradation). Replicate studies using identical protocols .
What strategies improve yield in cyclopropanation reactions involving fluorinated precursors?
Q. Advanced
- Catalyst Screening : Test Rh₂(OAc)₄ vs. Pd(0) complexes for sterically hindered substrates.
- Additives : Use Lewis acids (e.g., ZnCl₂) to stabilize diazo intermediates.
- Low-Temperature Quenching : Halt reactions at 50% conversion to minimize byproducts (e.g., dimers).
- In-situ FTIR : Track diazo decomposition (2100 cm⁻¹ peak) to optimize timing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
